molecular formula C8H11NO2 B3030900 Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide CAS No. 102625-96-7

Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide

Cat. No. B3030900
M. Wt: 153.18 g/mol
InChI Key: JSQFDZRGFDNEHX-UHFFFAOYSA-N
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Description

Pyridine derivatives, particularly those with methoxy and methyl substitutions, have been the subject of various studies due to their interesting chemical properties and potential applications. The compound "Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide" is related to this class of compounds and is expected to exhibit unique characteristics due to its specific substitutions and the presence of an N-oxide group .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, including low-temperature conversions, Baeyer-Villiger reactions, and intramolecular strategies such as Friedel-Crafts and Diels-Alder reactions . For example, the synthesis of 2,4-dimethyl-6-(methoxy)-3-pyridinol, which is structurally similar to the compound of interest, was achieved through an alternate route involving a Baeyer-Villiger reaction on a substituted benzaldehyde precursor . These methods highlight the complexity and versatility of synthetic approaches to pyridine derivatives.

Molecular Structure Analysis

X-ray diffraction methods have been used to determine the crystal structures of related pyridine N-oxides, revealing dihedral angles between aromatic rings and the importance of weak hydrogen bonds in crystal packing . The molecular structure of pyridine derivatives can significantly influence their physical properties and reactivity .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including electrophilic substitution and reactions with thiols . For instance, the electrophilic substitution of pyridine 1-oxides with thiols can lead to mixtures of sulfides, with the substitution pattern influenced by the presence of substituents and reaction conditions . Nitration of pyridine 1-oxides has also been studied, with the position of nitration affected by the substituents and the form (free-base or conjugate acid) of the pyridine oxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The presence of methoxy and methyl groups, as well as the N-oxide moiety, can affect basicity, stability to oxidation, and reactivity towards radicals . For example, some pyridinols with methoxy and methyl substitutions have been found to be highly effective antioxidants, stable to air oxidation, and reactive towards peroxyl radicals . The electrochemical behavior of these compounds can also vary in different media, leading to different products upon reduction or oxidation . Spectroscopic studies, including UV-vis absorption and fluorescence, provide insights into the optical properties and effects of substituents on these properties .

Scientific Research Applications

Electrophilic Substitution Reactions

  • Pyridine 1-oxides, including derivatives like 4-methoxy-2,3-dimethylpyridine 1-oxide, are involved in electrophilic substitution reactions. The nitration of pyridine 1-oxides, including their substituted derivatives, has been a subject of study, revealing insights into the mechanisms of these reactions and the influence of different substituents on the reaction rates (Johnson et al., 1967).

UV-Spectra and Conjugation Effects

  • The UV-spectra of 4-substituted pyridine N-oxides, including 4-methoxy pyridine N-oxide, have been examined to understand how conjugation with the substituent influences the transitions of both the free and N-oxide oxygen protonated N-oxides. This research is crucial for understanding the electronic structure of these compounds (Chmurzyński & Liwo, 1990).

Synthesis Improvements

  • Studies have been conducted to improve the synthesis methods for compounds like 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, providing more efficient and selective approaches. These advancements are significant for the production and utilization of these compounds in various applications (Liang, 2007).

Hydrogen Bond Studies

  • Research into the hydrogen bonding in complexes of 4-methoxy-2,6-dimethylpyridine N-oxide with other compounds like 2,6-dichloro-4-nitrophenol has provided valuable insights into the structural and chemical properties of these complexes. This information is crucial for understanding the interactions and potential applications of these compounds (Dega-Szafran et al., 1996).

Tautomerism and Molecular Structure

  • Studies on the tautomerism and molecular structure of pyridine N-oxides, including their methoxy derivatives, have been conducted to understand the various tautomeric forms these compounds can exist in, both in solution and in the solid state. This research is important for the development of new materials and pharmaceuticals (Ballesteros et al., 1990).

Applications in Freezing Damage Prevention

  • Pyridine N-oxides, including those with methoxy substitutions, have been studied for their potential to protect living cells against freezing damage. This application is particularly relevant in the context of cryopreservation and biological sample storage (Nash, 1961).

Corrosion Inhibition

  • Certain pyrazolo-pyridine derivatives, including those with methoxy substituents, have been synthesized and evaluated as corrosion inhibitors. Their effectiveness in protecting metals in acidic environments is of significant industrial relevance, particularly in processes like industrial pickling (Dohare et al., 2018).

Graphene-Metalloporphyrin MOF Composite

  • Pyridine-functionalized graphene, which can include pyridine derivatives like 4-methoxy-2,3-dimethyl-, 1-oxide, has been used in the assembly of metal-organic frameworks (MOFs) with enhanced catalytic activity for oxygen reduction reactions. This application is important in the development of more efficient fuel cells (Jahan et al., 2012).

Safety And Hazards

Safety information indicates that one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . It’s also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-methoxy-2,3-dimethyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-7(2)9(10)5-4-8(6)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQFDZRGFDNEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442653
Record name Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide

CAS RN

102625-96-7
Record name Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.5 g (0.015 mol) of 2,3-dimethyl-4-nitropyridine 1-oxide in 50 ml of abs. methanol is treated with 0.883 g of sodium methylate, whereupon the mixture is stirred at room temperature under argon for 2 days. The reaction mixture is concentrated and the residue is extracted with methylene chloride and saturated sodium chloride solution. The methylene chloride phase is dried and evaporated. The residue, crystallized from methylene chloride/ ether, gives 4-methoxy-2,3-dimethylpyridine 1-oxide of melting point 80°-83°.
Quantity
2.5 g
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reactant
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0.883 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution prepared by diluting 41.6 g (2.0 eq.) of a 28% aqueous solution of sodium methoxide with 200 mL of dimethylsulfoxide, a liquid containing 17.0 g of 4-chlor-2,3-dimethylpyridine-1-oxide dissolved in dimethylsulfoxide (70 mL) was added dropwise. The mixture was allowed to react for 3 hours at 40 to 50° C., and then was left to stand overnight at room temperature. 15 mL of water was added to the reaction liquid, and the mixture was concentrated, to obtain a residue in the form of a black paste. Subsequently, the residue was dissolved in 500 mL of water, and then the aqueous solution was extracted three times with 670 mL of chloroform. The extract was dried over anhydrous magnesium sulfate, and then was concentrated to dryness under reduced pressure, to obtain 37.2 g of 4-methoxy-2,3-dimethylpyridine-1-oxide.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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200 mL
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17 g
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70 mL
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Reaction Step Three
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Quantity
500 mL
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solvent
Reaction Step Four
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Quantity
15 mL
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solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

2,3-Dimethyl-4-nitropyridine-1-oxide (5 g) was dissolved in methanol (30 ml). To the solution were added tetrabutylammonium bromide (0.5 g) and potassium hydrogen carbonate (5.6 g), and the mixture was heated (temperature 80°-85° C.) under reflux with stirring for 10 hours. The solid matter was removed from the reaction mixture by filtration, and the filtrate was concentrated and applied to a silica gel (100 g) column. Elution with methanol-dichloromethane (1:9) and recrystallization from ethyl acetate-hexane gave 4.3 g of white 2,3-dimethyl-4-methoxypyridine-1-oxide. Melting point 85°-86° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
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Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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